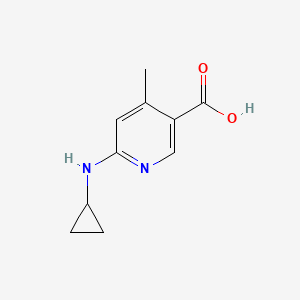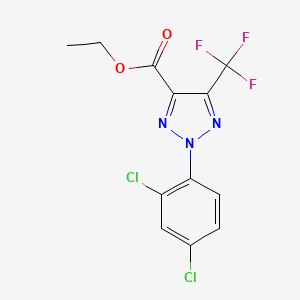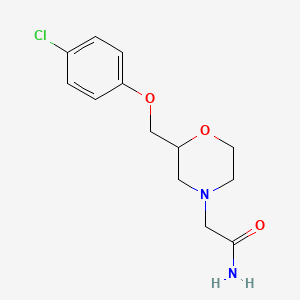
2-(2-((4-Chlorophenoxy)methyl)morpholino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((4-Chlorophenoxy)methyl)morpholino)acetamide is a versatile and highly pure chemical compound with the molecular formula C₁₃H₁₇ClN₂O₃. It is known for its unique molecular structure, which includes a morpholine ring, a chlorophenoxy group, and an acetamide moiety. This compound holds immense potential for researchers and scientists across various fields, including pharmaceutical development, organic synthesis, and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Chlorophenoxy)methyl)morpholino)acetamide typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorobenzyl alcohol. This intermediate is then reacted with morpholine to produce 2-(4-chlorobenzyl)morpholine. Finally, the acetamide group is introduced through the reaction with chloroacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Chlorophenoxy)methyl)morpholino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-((4-Chlorophenoxy)methyl)morpholino)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-(2-((4-Chlorophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide
- 2-(2-((4-Fluorophenoxy)methyl)morpholino)acetamide
- 2-(2-((4-Methylphenoxy)methyl)morpholino)acetamide
Uniqueness
Compared to similar compounds, 2-(2-((4-Chlorophenoxy)methyl)morpholino)acetamide stands out due to its specific chlorophenoxy group, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where chlorine’s electron-withdrawing effects are beneficial .
Properties
Molecular Formula |
C13H17ClN2O3 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
2-[2-[(4-chlorophenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C13H17ClN2O3/c14-10-1-3-11(4-2-10)19-9-12-7-16(5-6-18-12)8-13(15)17/h1-4,12H,5-9H2,(H2,15,17) |
InChI Key |
PGUKUQOJEJYKMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC(=O)N)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)


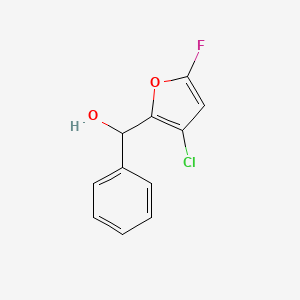
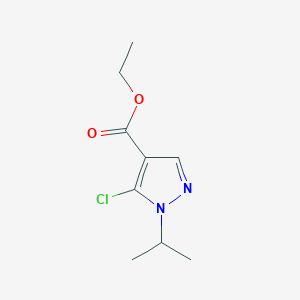
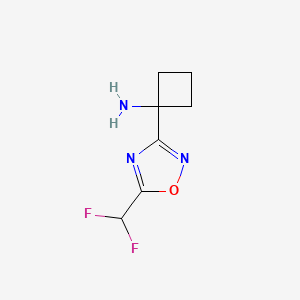
![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
